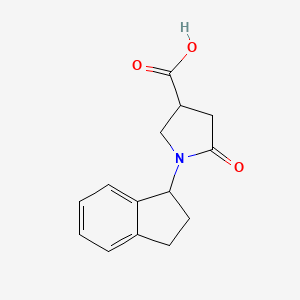

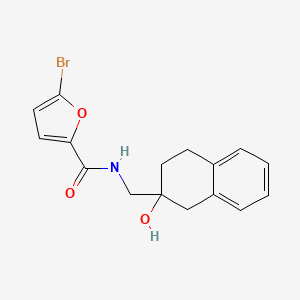

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)cyclohexanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

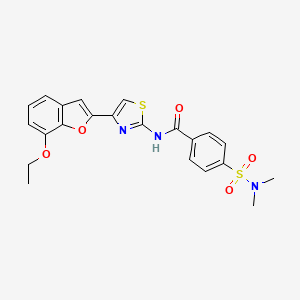

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)cyclohexanecarboxamide, also known as TAK-659, is a small molecule inhibitor that has been found to have potential therapeutic applications in various diseases. This molecule has been the subject of extensive research due to its unique structure and potential benefits in treating various diseases.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Thiophene derivatives, including the compound , have been synthesized and evaluated for their antimicrobial activity . They have shown promising results against various microbial species, including bacteria such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi, as well as fungi like Candida albicans and Aspergillus niger . These compounds can be crucial in developing new antibiotics to combat resistant strains of bacteria and fungi.

Antioxidant Properties

These compounds have also been tested for their antioxidant properties . Antioxidants are vital in protecting the body from oxidative stress, which can lead to chronic diseases such as cancer and heart disease. Thiophene derivatives have shown excellent antioxidant activity, with some compounds exhibiting IC50 values comparable to ascorbic acid, a standard antioxidant drug .

Anticorrosion Efficiency

In the field of material science, thiophene derivatives have been utilized as anticorrosion agents . They have been found to significantly reduce the corrosion rate in metals, with some derivatives showing an anticorrosion efficiency of up to 97.90% . This application is particularly relevant in industrial settings where metal preservation is critical.

Anticancer Activity

Thiophene derivatives have been explored for their anticancer activity , particularly against human lung cancer cell lines (A-549) . The ability to inhibit cancer cell growth makes these compounds potential candidates for chemotherapy drugs, offering a new avenue for cancer treatment.

Organic Semiconductors

The thiophene ring system is a key component in the development of organic semiconductors . These materials are used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), which are essential for the advancement of flexible electronics and displays .

Anti-inflammatory and Anesthetic Applications

Thiophene derivatives are known to possess anti-inflammatory properties and are used in nonsteroidal anti-inflammatory drugs (NSAIDs). Additionally, they have applications as anesthetics, particularly in dental procedures, due to their ability to block voltage-gated sodium channels .

Mecanismo De Acción

Target of Action

The primary targets of N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)cyclohexanecarboxamide are currently unknown. This compound is a derivative of thiophene, a five-membered heterocyclic compound containing a sulfur atom . Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . .

Mode of Action

As a thiophene derivative, it may interact with its targets through a variety of mechanisms, depending on the specific biological context

Biochemical Pathways

Thiophene derivatives have been shown to influence a variety of biochemical pathways, depending on their specific chemical structure and the biological context

Result of Action

The molecular and cellular effects of N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)cyclohexanecarboxamide’s action are currently unknown. Given the diverse biological activities reported for thiophene derivatives , this compound could potentially exert a wide range of effects.

Propiedades

IUPAC Name |

N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2S/c1-11(17)14-8-7-13(19-14)9-10-16-15(18)12-5-3-2-4-6-12/h7-8,11-12,17H,2-6,9-10H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLQUVAIQLRESSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(S1)CCNC(=O)C2CCCCC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)cyclohexanecarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([1,1'-biphenyl]-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2896978.png)

![2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2896979.png)

![5-(2-Furyl)-2-(4-phenylpiperazino)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2896984.png)

![(4-Piperidin-1-ylsulfonylphenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2896989.png)

![1-[(tert-Butoxy)carbonyl]-4-hydroxypyrrolidine-3-carboxylic acid](/img/structure/B2896991.png)